Methyl 2,4-diethylbenzoate
Overview
Description
“Methyl 2,4-diethylbenzoate” is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-diethylbenzoate” can be analyzed using various computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. These methods can provide insights into the optimized molecular geometry, harmonic vibrational wavenumber, NMR chemical shifts, non-linear optical (NLO) properties, molecular electrostatic potential (MEP) map, and Mulliken atomic charges .Scientific Research Applications
1. Chemical and Physical Properties
Studies have detailed the chemical and physical properties of parabens, including their antimicrobial efficacy, which is utilized in cosmetics, pharmaceuticals, and food preservatives. For example, a study demonstrated the single crystal structure and theoretical analysis of methyl 4-hydroxybenzoate, offering insights into its extensive intermolecular hydrogen bonding and potential pharmaceutical activity based on its molecular determinants (Sharfalddin et al., 2020).
2. Environmental Impact and Degradation
Research on the environmental impact and degradation of parabens highlights their presence and behavior in aquatic environments, including their biodegradability and the effects of UV light on their photodegradation. Such studies are crucial for understanding the environmental fate of chemical compounds (Haman et al., 2015).
3. Biological Effects and Toxicity
Investigations into the biological effects and toxicity of parabens, including their potential endocrine-disrupting activity and impact on human health, have been conducted. This research is vital for assessing the safety of chemical compounds used in consumer products (Soni et al., 2002).
4. Analytical Detection Methods
Development of sensitive analytical methods for detecting parabens in various matrices, such as human milk and food products, is essential for monitoring exposure and ensuring regulatory compliance. These methods often employ advanced techniques like HPLC-MS/MS (Ye et al., 2008).
properties
IUPAC Name |
methyl 2,4-diethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9-6-7-11(12(13)14-3)10(5-2)8-9/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBNOJJRJJVENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-diethylbenzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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